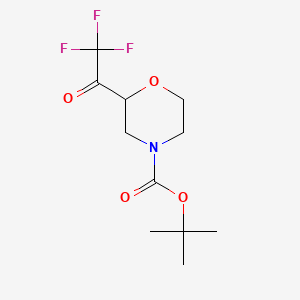
tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a trifluoroacetyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Various substituted morpholine derivatives.
Hydrolysis: Morpholine-4-carboxylic acid.
Reduction: Morpholine derivatives with trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is primarily related to its ability to introduce trifluoromethyl groups into target molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the target molecule, enhancing its reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, by modifying their structure and function .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties compared to other similar compoundsOther similar compounds may lack this functionality and therefore have different reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-5-18-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXTXAGNJKCQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
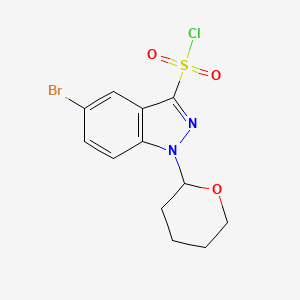


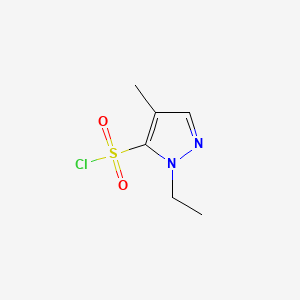
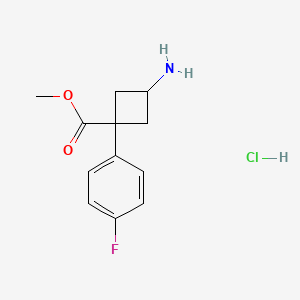

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B6606449.png)
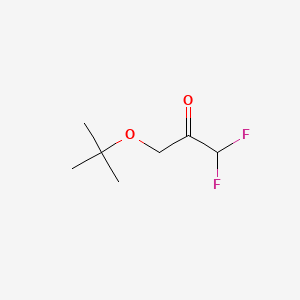
![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)
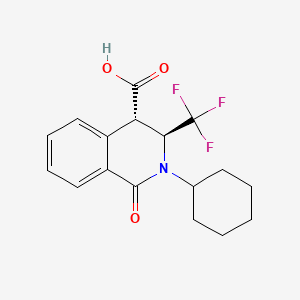
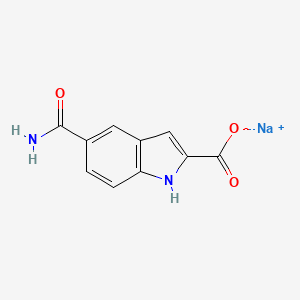
![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6606484.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
